2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one
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Overview
Description
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure
Preparation Methods
The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-phenyl-C-aryl imines with thionicotinic acid, mediated by T3P (propylphosphonic anhydride) at room temperature . This method is operationally simple and does not require specialized equipment or anhydrous solvents.
Chemical Reactions Analysis
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or selenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur and selenium atoms in the compound can form strong bonds with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic sites on proteins, affecting their function and stability.
Comparison with Similar Compounds
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one can be compared with other similar compounds such as:
Properties
CAS No. |
89914-67-0 |
---|---|
Molecular Formula |
C7H4N2OSSe |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-sulfanylidenepyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C7H4N2OSSe/c10-5-4-2-1-3-8-6(4)12-7(11)9-5/h1-3H,(H,9,10,11) |
InChI Key |
CMJZCICVVZYWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)[Se]C(=S)NC2=O |
Origin of Product |
United States |
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